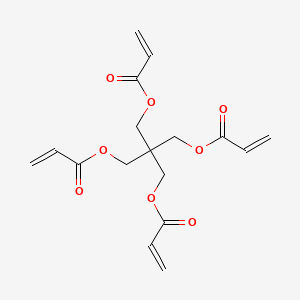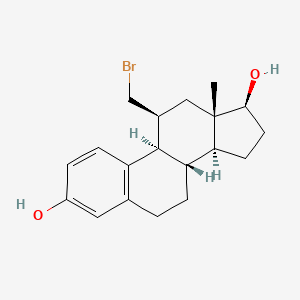
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) is a diester compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) is synthesized through the formal condensation of 2,4,4-trimethylpentane-1,3-diol with two molecules of 2-methylpropanoic acid . The reaction typically involves the use of a catalyst such as tin oxide (SnO) and is carried out at elevated temperatures (around 180°C) under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
科学研究应用
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in polymer production and as an additive in lubricants and coatings
作用机制
The mechanism of action of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) involves its interaction with various molecular targets and pathways. As a diester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Similar in structure but with different ester groups.
Diisobutyric acid 1-tert-butyl-2-methyl-1,3-propanediyl ester: Another diester with similar properties.
Uniqueness
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) is unique due to its specific combination of ester groups and the presence of multiple methyl groups, which confer distinct chemical and physical properties. Its high boiling point and low volatility make it suitable for applications requiring thermal stability and low evaporation rates .
属性
CAS 编号 |
74381-40-1 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
[2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-10(2)14(17)19-9-12(5)13(16(6,7)8)20-15(18)11(3)4/h10-13H,9H2,1-8H3 |
InChI 键 |
PXNPSORLYYNBLA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
规范 SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)





![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)

![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)



